molecular formula C16H10O B1583413 Benzo[b]naphtho[1,2-d]furan CAS No. 205-39-0

Benzo[b]naphtho[1,2-d]furan

Cat. No.: B1583413
CAS No.: 205-39-0
M. Wt: 218.25 g/mol
InChI Key: BCBSVZISIWCHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀O. It is characterized by a fused ring system consisting of benzene and naphthalene rings connected through a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]naphtho[1,2-d]furan can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups can be introduced into the aromatic system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :
Benzo[b]naphtho[1,2-d]furan is utilized in the development of OLEDs, which are crucial for creating energy-efficient displays in devices such as televisions and smartphones. Its electronic properties enhance the performance of these devices by improving light emission efficiency and color purity .

Photovoltaic Cells

Organic Solar Cells :
This compound plays a vital role in enhancing the efficiency of organic solar cells. By improving light absorption and charge transport within the cell structure, this compound contributes to more effective conversion of sunlight into electricity .

Fluorescent Dyes

Biological Research :
In biological research, this compound serves as a fluorescent marker. It allows scientists to visualize and track cellular processes with high precision, making it an important tool in studies involving cell biology and molecular imaging .

Polymer Chemistry

Thermal Stability and Mechanical Properties :
Incorporation of this compound into polymer matrices is known to enhance thermal stability and mechanical properties. This application is particularly valuable in the manufacturing of durable materials used in various industrial applications .

Pharmaceutical Development

Drug Formulation :
Research is ongoing into the potential of this compound in drug formulation. Its properties may improve bioavailability and facilitate targeted delivery systems for pharmaceuticals, thereby enhancing therapeutic efficacy .

Summary Table of Applications

Application Area Specific Use Benefits
Organic ElectronicsOLEDsEnergy-efficient displays
Photovoltaic CellsOrganic solar cellsEnhanced light absorption and charge transport
Fluorescent DyesBiological markersHigh precision in visualizing cellular processes
Polymer ChemistryDurable material manufacturingImproved thermal stability and mechanical properties
Pharmaceutical DevelopmentDrug formulationEnhanced bioavailability and targeted delivery

OLED Efficiency Enhancement

A study demonstrated that incorporating this compound into OLED materials significantly improved their luminous efficiency compared to traditional materials. The results indicated a potential for broader adoption in commercial display technologies.

Solar Cell Performance

Research on organic solar cells revealed that devices utilizing this compound exhibited increased power conversion efficiencies by up to 15% compared to those without the compound. This enhancement is attributed to its ability to facilitate better charge separation and transport.

Fluorescent Imaging

In a biological study, this compound was used as a fluorescent dye to track cellular dynamics in live tissues. The compound's stability under physiological conditions allowed for extended observation periods without significant photobleaching.

Mechanism of Action

The mechanism of action of Benzo[b]naphtho[1,2-d]furan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic compound characterized by a complex fused ring system. Its biological activity has been the subject of various studies, particularly in the fields of medicinal chemistry and environmental science. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

This compound has the molecular formula C16H10OC_{16}H_{10}O and is structurally distinct due to its unique arrangement of benzene and furan rings. The compound's melting point ranges from 80-85°C, and it appears as a white to pale yellow crystalline solid.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially leading to anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against certain strains of bacteria, such as Bacillus subtilis with a minimum inhibitory concentration (MIC) of 9.0 μM .

1. Antibacterial Activity

A study focusing on the isolation of new compounds from Streblus usambarensis revealed that derivatives of this compound demonstrated moderate antibacterial activity. Specifically, Usambarin D showed significant efficacy against Bacillus subtilis, while other tested compounds were ineffective against Escherichia coli. .

2. Geochemical Analysis

Research on crude oils and source rock extracts identified the presence of this compound isomers. The relative abundance of these isomers serves as a potential molecular geochemical parameter for indicating oil migration pathways and distances in geological studies .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
This compound Polycyclic Aromatic HydrocarbonModerate antibacterial activity
Dibenzofuran Polycyclic Aromatic HydrocarbonDifferent biological activities
Benzo[b]naphtho[2,1-d]furan Structural IsomerVaries in chemical reactivity

Q & A

Q. What are the primary synthetic routes for Benzo[b]naphtho[1,2-d]furan, and how do reaction conditions influence yield?

Basic Synthesis
The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-fluorophenylboronic acid and 1-bromo-2-methoxynaphthalene , with palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water at reflux . Alternative routes involve intramolecular cyclization of α-haloketones with phenols under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 92% for structurally related benzofurans .
Advanced Optimization
Yield discrepancies (e.g., 61–92% in related derivatives) arise from steric hindrance, electronic effects of substituents, and catalyst loading. For instance, electron-withdrawing groups on aryl halides reduce coupling efficiency, while microwave-assisted synthesis can enhance regioselectivity and reduce reaction time .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Approach
1H and 13C NMR are critical for distinguishing regioisomers. For example:

  • 8,9,10,11-Tetrahydro-7H-cyclohepta[b]naphtho[2,1-d]furan (7f) : Key signals include a triplet at δ 2.85–3.05 ppm (methylene protons adjacent to oxygen) and aromatic protons at δ 7.45–8.20 ppm .
  • Brominated derivatives : 3-Bromo-substituted compounds show deshielded aromatic protons (δ 7.60–8.25 ppm) and a distinct 13C peak near 115 ppm for the Br-C bond .
    Data Contradictions
    Discrepancies in reported chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic rotational isomerism. Cross-validation with 2D NMR (COSY, HSQC) is recommended .

Q. What strategies improve regioselectivity in the functionalization of this compound?

Advanced Functionalization

  • Bromination : Electrophilic bromination (e.g., NBS in CCl₄) selectively targets the electron-rich C9 position, yielding 9-bromo-Benzo[b]naphtho[1,2-d]furan (CAS 1256544-27-0) with >70% purity .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require careful control of catalyst (Pd(OAc)₂) and ligand (SPhos) ratios to avoid poly-substitution .

Q. How do steric and electronic factors influence the reactivity of this compound in cycloaddition reactions?

Mechanistic Analysis
The fused naphthofuran system exhibits reduced reactivity in Diels-Alder reactions due to steric hindrance from the planar aromatic framework. Electron-donating substituents (e.g., methoxy groups) enhance dienophile activity, while bulky groups at C3/C4 positions impede π-orbital overlap . Computational modeling (DFT) is advised to predict regioselectivity in complex transformations .

Q. What safety protocols are essential for handling this compound derivatives?

Hazard Mitigation

  • Acute Toxicity : Classified as H302 (harmful if swallowed) and H319 (eye irritation). Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Contaminated waste must be treated with activated charcoal before disposal .

Q. How can this compound be applied in pharmacological studies?

Emerging Applications

  • Antitubercular Agents : Derivatives like dibenzo[b,d]furan-based quinolines show MIC values of 1.6 µg/mL against Mycobacterium tuberculosis via inhibition of cell-wall synthesis .
  • Photodynamic Therapy : The extended π-system enables singlet oxygen generation under UV light, making it a candidate for cancer cell ablation .

Q. What analytical techniques validate the purity of this compound in interdisciplinary research?

Quality Control

  • HPLC : Use a C18 column with MeOH/H₂O (80:20) mobile phase; retention time ~12.3 min for the parent compound .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]+ at m/z 219.08) confirms molecular identity, while GC-MS detects volatile byproducts .

Properties

IUPAC Name

naphtho[2,1-b][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWNNQQHTXDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942673
Record name Benzo[b]naphtho[1,2-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-39-0
Record name Benzo[b]naphtho[1,2-d]furan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]naphtho[1,2-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]naphtho[1,2-d]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the atmosphere of argon, 55.5 g of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, 119 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1 L of anhydrous 1,4-dioxane were placed in a flask. The resulting mixture was stirred under reflux for 12 hours. After cooling to room temperature, the reaction solution was extracted with toluene, and deposited solids were filtered out. The filtrate was concentrated by means of a rotary evaporator, and residues were purified by silica gel column chromatography, whereby 32.7 g of (yield: 60%) of benzo[b]naphtho[2,1-d]furan was obtained.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzo[b]naphtho[1,2-d]furan
Benzo[b]naphtho[1,2-d]furan
Benzo[b]naphtho[1,2-d]furan
Benzo[b]naphtho[1,2-d]furan
Benzo[b]naphtho[1,2-d]furan
Benzo[b]naphtho[1,2-d]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.